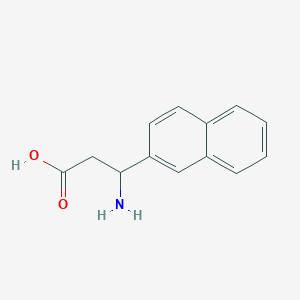

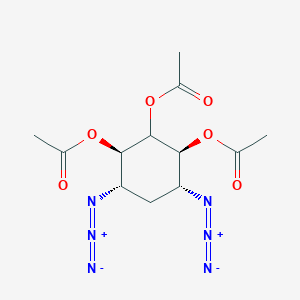

Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

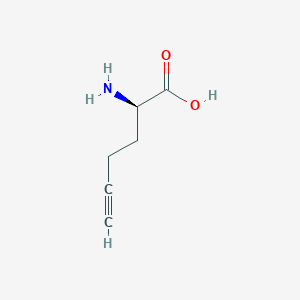

Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine, commonly known as BDAS, is a synthetic compound that has gained attention in the field of scientific research due to its unique properties and potential applications. BDAS is a member of the aminoglycoside family of antibiotics and is structurally similar to other aminoglycosides such as streptomycin and neomycin. However, BDAS has distinct differences in its chemical structure that make it a promising candidate for various research applications.

Applications De Recherche Scientifique

Synthesis and Properties of Hydrazone Chromophore

A novel symmetrical bis(tricyanofuran)hydrazone chromophore has been synthesized, showing solvatochromism and pH-sensory properties. The preparation involved a diazo-coupling reaction, and the structure was confirmed through various spectroscopic techniques. This chromophore exhibits fascinating solvatochromism, changing its spectral properties based on the solvent's polarity. Furthermore, it demonstrates pH molecular switching, indicating potential applications in various scientific research fields, including material science and sensor technology Abdelmoez, Abdelrahman, & Khattab, 2019.

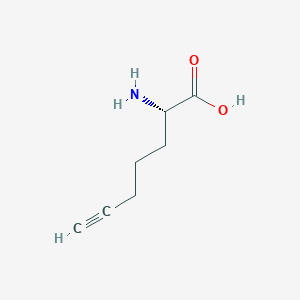

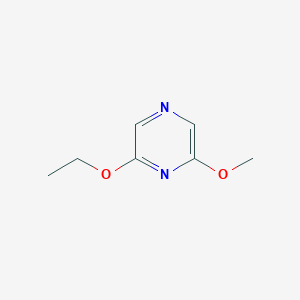

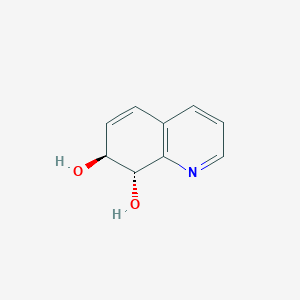

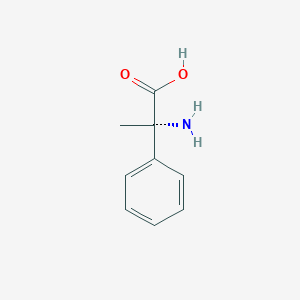

Mimetics of Neamine for RNA Recognition

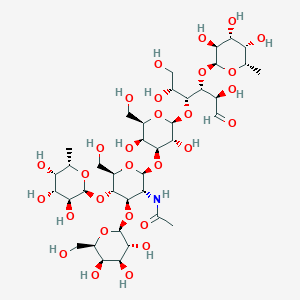

Mimetics of neamine, which are 4-heterocyclic 2-deoxystreptamine derivatives, have been synthesized for RNA recognition. These derivatives were obtained through chemical synthesis and showed satisfactory yields. Their potential in recognizing RNA structures opens avenues for further research in biochemistry and molecular biology Ding, Hofstadler, Swayze, & Griffey, 2001.

Synthesis of Bis(dipyrrinato)zinc(II) Complexes

Bis(dipyrrinato)zinc(II) complexes have been synthesized, demonstrating improved fluorescence quantum efficiencies compared to their symmetric counterparts. These complexes exhibit a rich variety and bright red to near-infrared luminescence with a large pseudo-Stokes shift. The research indicates the potential use of these complexes in photophysical studies and possible applications in light-emitting devices Sakamoto, Iwashima, Kögel, Kusaka, Tsuchiya, Kitagawa, & Nishihara, 2016.

Propriétés

IUPAC Name |

[(1R,3S,4R,6S)-2,3-diacetyloxy-4,6-diazidocyclohexyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6O6/c1-5(19)22-10-8(15-17-13)4-9(16-18-14)11(23-6(2)20)12(10)24-7(3)21/h8-12H,4H2,1-3H3/t8-,9+,10+,11-,12? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKWPVVWVBKSIG-ZLERWKPPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(CC(C(C1OC(=O)C)OC(=O)C)N=[N+]=[N-])N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H](C[C@@H]([C@H](C1OC(=O)C)OC(=O)C)N=[N+]=[N-])N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578922 |

Source

|

| Record name | (1R,3S,4R,6S)-4,6-Diazidocyclohexane-1,2,3-triyl triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine | |

CAS RN |

90852-19-0 |

Source

|

| Record name | (1R,3S,4R,6S)-4,6-Diazidocyclohexane-1,2,3-triyl triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI)](/img/structure/B164734.png)